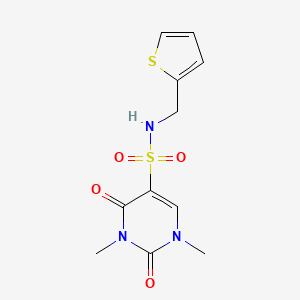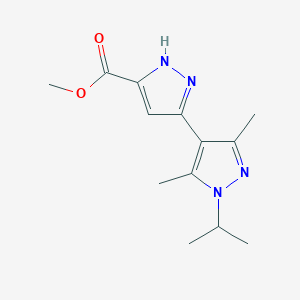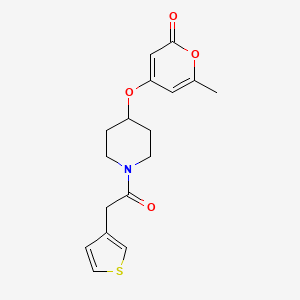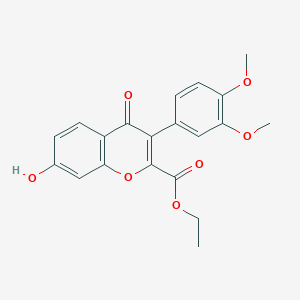
6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde” is likely a chromene derivative. Chromenes are a class of organic compounds with a fused benzene and dihydropyran ring . This particular compound has additional functional groups including a bromo group, a chloromethyl group, a carbonyl group, and an aldehyde group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromene core, followed by the introduction of the various functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene core, with the additional functional groups attached at the 6, 8, and 4 positions of the chromene ring system. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The bromo and chloromethyl groups could potentially undergo nucleophilic substitution reactions. The carbonyl group could be involved in addition reactions, and the aldehyde group could undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and aldehyde groups could increase its solubility in polar solvents. The exact properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Characterization
Chromene derivatives, including 6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde, have been synthesized and characterized through various chemical reactions. The synthesis methodologies often involve microwave-assisted processes or conventional chemical synthesis processes, leading to a series of compounds with potential biological activities. These compounds are characterized using techniques such as IR, NMR, 13C-NMR, MS, and elemental analyses, highlighting their structural and chemical properties (El Azab, Youssef, & Amin, 2014).
Biological Activity Assessment
Research has shown that some chromene derivatives exhibit remarkable antimicrobial activity against different classes of bacteria and fungi. This indicates the potential of these compounds, including 6-bromo derivatives, in developing new antimicrobial agents. The activity is assessed through in vitro tests against gram-positive and gram-negative bacteria and fungi, with some compounds showing significant activity at low concentrations (Bairagi, Bhosale, & Deodhar, 2009).
Electronic and Structural Properties
The electronic and structural properties of chromene derivatives have been studied using Density Functional Theory (DFT) calculations. These studies involve geometry optimization, determination of HOMO-LUMO gaps, Molecular Electrostatic Potential (MEP), and Mulliken atomic charges. The results provide insights into the stability, reactivity, and potential application areas of these compounds, including the design of materials with specific optical or electronic properties (Toh et al., 2016).
Synthesis of Novel Derivatives
Chromene derivatives serve as key intermediates in the synthesis of a variety of compounds with potential therapeutic applications. Research focuses on developing efficient synthetic routes to novel chromene-based compounds, exploring their biological activities, and understanding their mechanism of action. This includes the synthesis of compounds with potential cytotoxicity against cancer cell lines, indicating the role of chromene derivatives in anticancer research (Sabouri, Faghih‐Mirzaei, & Abaszadeh, 2022).
Mechanism of Action
The mechanism of action would depend on the application of this compound. If it’s being used as a pharmaceutical, for example, the mechanism would depend on the biological target. Without specific information about the intended use or biological activity of this compound, it’s difficult to predict the mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromo-8-(chloromethyl)-4-oxochromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClO3/c12-8-1-6(3-13)11-9(2-8)10(15)7(4-14)5-16-11/h1-2,4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSISUCIGCDZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1CCl)OC=C(C2=O)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998632.png)




methanone](/img/structure/B2998640.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2998642.png)
![(1S,5R)-3-azoniabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2998643.png)
![N-[(3-Methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide](/img/structure/B2998644.png)
